molecular formula C23H26O7 B12317509 11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one

11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one

Cat. No.: B12317509
M. Wt: 414.4 g/mol
InChI Key: AFOKFZQLHRUEMP-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one involves interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of NF-kappaB, a transcription factor involved in inflammatory responses. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity.

Properties

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one

InChI

InChI=1S/C23H26O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-7,9,11,13,15,20,22,24H,8,10H2,1-4H3

InChI Key

AFOKFZQLHRUEMP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2C(O1)CC(C3C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C

Origin of Product

United States

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